molecular formula C15H11ClN4O2S B3016434 N-(2-chlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide CAS No. 694500-01-1

N-(2-chlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide

Cat. No.: B3016434
CAS No.: 694500-01-1
M. Wt: 346.79
InChI Key: KWFWWZZAWQBFTC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a pyridin-4-yl group and linked via a sulfanylacetamide bridge to a 2-chlorophenyl moiety. Its structure combines electron-withdrawing (chloro, pyridinyl) and π-conjugated elements, making it a candidate for antimicrobial, anti-inflammatory, and enzyme inhibitory applications. This article compares its structural and functional attributes with analogous compounds to elucidate structure-activity relationships (SARs).

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O2S/c16-11-3-1-2-4-12(11)18-13(21)9-23-15-20-19-14(22-15)10-5-7-17-8-6-10/h1-8H,9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWFWWZZAWQBFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Pyridinyl Group: This step may involve nucleophilic substitution reactions.

    Formation of the Acetamide Linkage: This can be done by reacting the intermediate with chloroacetyl chloride in the presence of a base.

    Introduction of the Chlorophenyl Group: This step may involve coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the nitro group if present.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole derivatives exhibit promising antimicrobial properties. N-(2-chlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been studied for its efficacy against various bacterial strains. A study conducted by Rao and Rajurkar (2011) demonstrated that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may serve as a lead for developing new antibiotics .

Anticancer Properties

The compound has also shown potential as an anticancer agent. Research published in the Asian Journal of Chemistry highlighted that similar oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways. The presence of the pyridine ring is believed to enhance the cytotoxic effects against specific cancer cell lines .

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Studies suggest that compounds with similar structures can inhibit pro-inflammatory cytokines and enzymes, providing a basis for their use in treating inflammatory diseases .

G-protein Coupled Receptor Modulation

This compound has been identified as a ligand for G-protein coupled receptors (GPCRs), which are crucial in various physiological processes and drug discovery. The interaction with GPCRs suggests potential applications in neurology and psychiatry, where modulation of these receptors can lead to therapeutic effects for conditions such as depression and anxiety .

Table: Summary of Research Findings on this compound

StudyApplication AreaFindings
Rao & Rajurkar (2011)AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Asian Journal of ChemistryAnticancerInduces apoptosis in cancer cells
Various StudiesAnti-inflammatoryInhibits pro-inflammatory cytokines
BindingDB DatabaseGPCR ModulationIdentified as a ligand for GPCRs

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide depends on its specific biological target. For example:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

    DNA Interaction: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Substituent Variations on the Aryl Group

Chlorophenyl Derivatives
  • N-(4-Chlorophenyl) Analogs : Gul et al. (2013) synthesized 5-(4-chlorophenyl)-1,3,4-oxadiazole derivatives (e.g., 6f , 6o ), which exhibited potent antimicrobial activity. The para-chloro position likely improves planarity and membrane penetration compared to the ortho-substituted target compound .
  • N-(3,4-Dichlorophenyl) Analog : Mansha et al. (2016) reported a pyrazolyl-acetamide with dichlorophenyl substitution, showing enhanced rigidity and lipophilicity due to dual chloro groups .
Nitrophenyl Derivatives
  • CDD-934506 : This compound (2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-nitrophenyl)acetamide) demonstrated high antibacterial activity, attributed to the electron-withdrawing nitro group improving oxidative stress induction in pathogens .
  • Gul et al. (2013) : Derivatives with 4-nitrophenyl substituents (e.g., 6f ) showed superior antimicrobial activity compared to chloro-substituted analogs, suggesting nitro groups enhance target interaction .

Heterocyclic Core Modifications

Pyridinyl vs. Pyrazinyl
  • Target Compound : The pyridin-4-yl group enables hydrogen bonding and π-stacking interactions, critical for enzyme inhibition .
  • 2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide : Replacing pyridinyl with pyrazinyl (a diazine) reduced π-conjugation but introduced additional hydrogen-bonding sites, as evidenced by NMR shifts at δ 5.93 ppm .
Triazole vs. Oxadiazole
  • KA3, KA4, KA7 (Rajurkar et al., 2014) : Triazole-based analogs (e.g., 4H-1,2,4-triazol-3-yl derivatives) exhibited broad-spectrum antimicrobial activity. The triazole core’s smaller size and higher polarity may improve solubility but reduce membrane permeability compared to oxadiazoles .

Sulfanylacetamide Linker Modifications

  • Target Compound : The –S–CH2– linkage (δ 4.53 ppm in NMR) provides flexibility, allowing optimal positioning of substituents .
  • CDD-815202 : Replacing the sulfanyl group with an iodine atom in 3-iodo-4-methyl-N-(2-methyl-4-nitrophenyl)benzamide increased steric bulk but decreased antibacterial potency, highlighting the importance of the sulfur atom in redox modulation .
Antimicrobial Activity
Compound Substituents MIC (μg/mL) Key Reference
Target Compound 2-chlorophenyl, pyridin-4-yl Pending -
Shah et al. (2022) Derivative 4-acetamidophenyl, aryl 63 (S. aureus)
Gul et al. (2013) 6f 4-nitrophenyl 12–25
Rajurkar et al. (2014) KA3 Pyridin-4-yl, triazole 8–16
Enzyme Inhibition
  • LOX and BChE Inhibition : Methylphenyl-substituted oxadiazoles (e.g., 8e , 8g ) showed moderate activity, while electron-withdrawing groups (nitro, trifluoromethyl) enhanced potency .
  • GSK1570606A : A thiazolyl-acetamide with 4-fluorophenyl substitution exhibited high kinase inhibition (IC₅₀ = 1.2 nM), underscoring fluorine’s role in enhancing binding affinity .

Biological Activity

N-(2-chlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C15H11ClN4O2S
  • Molecular Weight : 344.79 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has shown that compounds containing the 1,3,4-oxadiazole moiety exhibit a broad spectrum of antimicrobial activities. For instance:

  • Antibacterial Properties : The compound has demonstrated significant activity against Gram-positive and Gram-negative bacteria. In studies comparing various derivatives, those with similar structural features have shown promising results against strains like Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The presence of the oxadiazole ring is linked to antifungal properties, making it a candidate for further exploration in treating fungal infections .
Compound NameKey FeaturesBiological Activity
This compoundContains oxadiazole and sulfanyl groupsAntibacterial and antifungal
5-(pyridin-4-yl)-1,3,4-oxadiazol derivativesSimilar oxadiazole structureAntimicrobial
1,3,4-Oxadiazole derivativesBroad-spectrum activityAntitubercular and anticancer

Anticancer Activity

The 1,3,4-oxadiazole scaffold has been associated with anticancer properties. Various studies indicate that derivatives can induce apoptosis in cancer cells through different mechanisms:

  • Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation. For example, some studies have highlighted the inhibition of ERK1/2 signaling pathways as a mechanism for inducing cell cycle arrest in cancer cells .
  • Case Studies :
    • A study demonstrated that certain oxadiazole derivatives exhibited cytotoxic effects on A549 lung carcinoma cells with IC50 values significantly lower than standard chemotherapeutics .
    • Another investigation reported that specific modifications to the oxadiazole structure enhanced anticancer activity against breast cancer cell lines .

Research Findings

Recent literature emphasizes the need for further exploration of the biological activity of this compound:

  • In Vivo Studies : While in vitro studies show promise, in vivo evaluations are crucial to determine therapeutic efficacy and safety profiles.
  • Structure–Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity can guide future drug design efforts. For example, substituents on the pyridine or chlorophenyl groups may significantly influence potency and selectivity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(2-chlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., using H₂SO₄ or POCl₃) .
  • Step 2 : Sulfur alkylation of the oxadiazole ring with 2-chloroacetamide derivatives. For example, coupling 5-(pyridin-4-yl)-1,3,4-oxadiazole-2-thiol with 2-chloro-N-(2-chlorophenyl)acetamide in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to promote nucleophilic substitution .
  • Key Validation : Monitor reaction progress via TLC and confirm purity using HPLC (>95%).

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to confirm substituent positions. For example, the pyridin-4-yl group shows aromatic protons at δ 8.5–8.7 ppm, while the oxadiazole sulfur linkage is confirmed by a singlet near δ 4.2 ppm (CH₂-S) .
  • FTIR : Characteristic peaks include C=O (amide I band at ~1650 cm⁻¹) and C-N (oxadiazole ring at ~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₁₅H₁₀ClN₄O₂S: 345.02) .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the molecular packing of this compound?

  • Methodological Answer :

  • Crystal Growth : Slow evaporation from ethanol/DMSO mixtures yields single crystals. However, polymorphism may occur due to flexible sulfanyl-acetamide linkages, requiring repeated recrystallization .
  • Data Collection : Use a Bruker SMART APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Address weak diffraction by cooling crystals to 100 K .
  • Refinement : Apply SHELXL for structure solution. Challenges include disorder in the pyridinyl group, resolved using constraints (e.g., ISOR, DELU) and validating via R-factor convergence (<0.05) .

Q. How can computational methods resolve contradictions in experimental reactivity data?

  • Methodological Answer :

  • HOMO-LUMO Analysis : Calculate using DFT (B3LYP/6-311G**). A small HOMO-LUMO gap (~4.5 eV) suggests high electrophilicity at the oxadiazole sulfur, explaining its nucleophilic substitution reactivity .
  • Molecular Electrostatic Potential (MESP) : Identify electron-deficient regions (e.g., pyridinyl nitrogen) as potential hydrogen-bond acceptors, corroborating crystallographic intermolecular interactions (e.g., C–H⋯O/N) .
  • MD Simulations : Model solvation effects in DMSO to predict solubility discrepancies between theoretical and experimental logP values .

Q. What strategies optimize biological activity while minimizing toxicity?

  • Methodological Answer :

  • SAR Studies : Modify substituents (e.g., replace 2-chlorophenyl with 4-fluorophenyl) to enhance lipoxygenase inhibition (IC₅₀ < 10 µM vs. >20 µM for parent compound) .
  • ADMET Prediction : Use SwissADME to refine logP (<3.5) and reduce hepatotoxicity (e.g., avoid nitro groups). Validate in vitro via HepG2 cell viability assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported antibacterial activity across studies?

  • Methodological Answer :

  • Standardize Assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and broth microdilution (CLSI guidelines). Note that MIC variations (e.g., 8–32 µg/mL) may stem from solvent effects (DMSO vs. water) .
  • Check Purity : Impurities (e.g., unreacted thiol intermediates) can artificially inflate activity. Validate via LC-MS and bioassay controls .

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